
1H-2,3-Benzothiazin-4(3H)-one, 3-allyl-, 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2,3-Benzothiazin-4(3H)-one, 3-allyl-, 2,2-dioxide is a heterocyclic compound that contains a benzothiazine ring system. Compounds with this structure are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2,3-Benzothiazin-4(3H)-one, 3-allyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of an allyl-substituted aniline with sulfur and a carbonyl source under acidic or basic conditions to form the benzothiazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1H-2,3-Benzothiazin-4(3H)-one, 3-allyl-, 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazine ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-2,3-Benzothiazin-4(3H)-one, 3-allyl-, 2,2-dioxide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and modulating signaling pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
1H-2,3-Benzothiazin-4(3H)-one, 2,2-dioxide: Lacks the allyl group but shares the core structure.
1H-2,3-Benzothiazin-4(3H)-one, 3-methyl-, 2,2-dioxide: Contains a methyl group instead of an allyl group.
Uniqueness
1H-2,3-Benzothiazin-4(3H)-one, 3-allyl-, 2,2-dioxide is unique due to the presence of the allyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall effectiveness in various applications.
Propiedades
Número CAS |
31846-48-7 |
|---|---|
Fórmula molecular |
C11H11NO3S |
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
2,2-dioxo-3-prop-2-enyl-1H-2λ6,3-benzothiazin-4-one |
InChI |
InChI=1S/C11H11NO3S/c1-2-7-12-11(13)10-6-4-3-5-9(10)8-16(12,14)15/h2-6H,1,7-8H2 |
Clave InChI |
UVRZZNNYGUAYNU-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=O)C2=CC=CC=C2CS1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


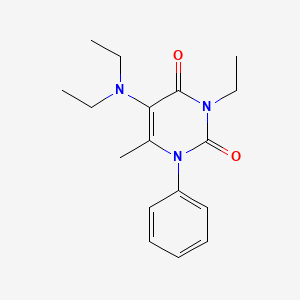
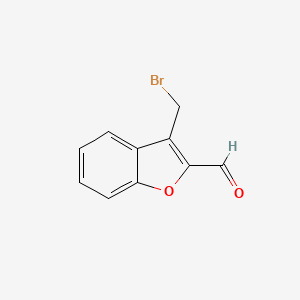
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)
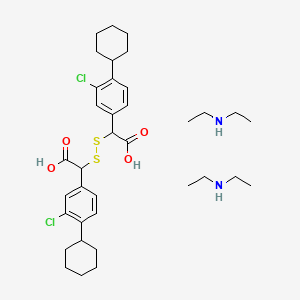


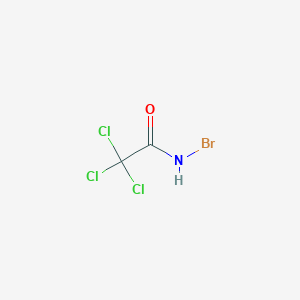


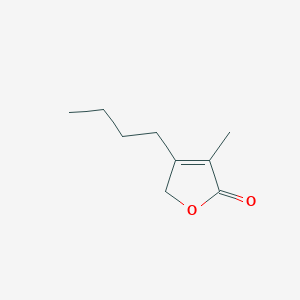

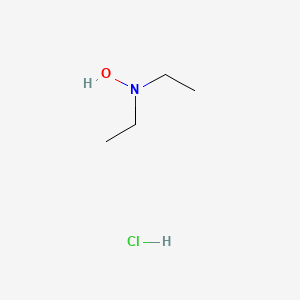
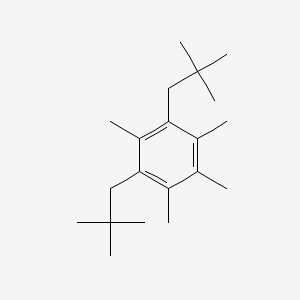
![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)
